(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester
CAS No.: 365997-33-7
Cat. No.: VC2689909
Molecular Formula: C14H25NO5
Molecular Weight: 287.35 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 365997-33-7 |
|---|---|
| Molecular Formula | C14H25NO5 |
| Molecular Weight | 287.35 g/mol |
| IUPAC Name | ethyl (1S,3R,4R)-4-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]cyclohexane-1-carboxylate |
| Standard InChI | InChI=1S/C14H25NO5/c1-5-19-12(17)9-6-7-11(16)10(8-9)15-13(18)20-14(2,3)4/h9-11,16H,5-8H2,1-4H3,(H,15,18)/t9-,10+,11+/m0/s1 |
| Standard InChI Key | YFFMJGAVWORNIZ-HBNTYKKESA-N |
| Isomeric SMILES | CCOC(=O)[C@H]1CC[C@H]([C@@H](C1)NC(=O)OC(C)(C)C)O |
| SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O |
| Canonical SMILES | CCOC(=O)C1CCC(C(C1)NC(=O)OC(C)(C)C)O |
Introduction
(1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester is a complex organic compound with the molecular formula C14H25NO5 and a molecular weight of 287.35 g/mol . It is a key intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of factor Xa inhibitors .
Synthesis and Preparation
The synthesis of (1S,3R,4R)-3-(Boc-amino)-4-hydroxy-cyclohexanecarboxylic acid ethyl ester involves several steps, starting from (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester. The process includes the addition of aqueous ammonia followed by protection with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc-protected amino group .
Detailed Synthesis Steps:
-
Ring Opening and Amination: Aqueous ammonia is added to (1S,3S,6R)-7-oxabicyclo[4.1.0]heptane-3-carboxylate ethyl ester under controlled conditions.
-
Boc Protection: The resulting amine is protected with Boc2O in ethanol to form the Boc-protected amino group.
-
Purification: The final product is purified by column chromatography on silica gel.
Uses and Applications
This compound is primarily used as a building block in the synthesis of diaminocyclohexane carboxamides, which are key intermediates for the production of factor Xa inhibitors . Factor Xa inhibitors are a class of anticoagulant drugs used to prevent blood clots.
Applications in Pharmaceutical Synthesis
| Application | Description |
|---|---|
| Factor Xa Inhibitors | Used in the synthesis of intermediates for anticoagulant drugs. |
| Diaminocyclohexane Carboxamides | Key intermediates in the synthesis of various pharmaceutical compounds. |
Chemical Identifiers
| Identifier | Value |
|---|---|
| CAS No. | 365997-33-7 |
| PubChem CID | 59676815 |
| InChIKey | YFFMJGAVWORNIZ-HBNTYKKESA-N |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume